beta-D-Glucose 6-phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15209-12-8 |
|---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6-/m1/s1 |
InChI Key |
NBSCHQHZLSJFNQ-VFUOTHLCSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Metabolic Pathways Intersecting with Beta D Glucose 6 Phosphate
Glycolytic Pathway Integration
The glycolytic pathway is the primary route for the catabolism of glucose to produce energy in the form of ATP. The entry of glucose into this pathway is marked by its conversion to beta-D-Glucose 6-phosphate.
Formation of this compound as the Initial Committed Step
The phosphorylation of glucose to form this compound is the first irreversible step in glycolysis, effectively trapping glucose within the cell. wikipedia.orgufp.pt This reaction is catalyzed by a class of enzymes known as hexokinases. libretexts.org In most tissues, hexokinases I, II, and III perform this function. These isozymes have a high affinity for glucose and are inhibited by the product, this compound, a classic example of feedback inhibition. nih.gov This regulation ensures that glucose is not unnecessarily phosphorylated when the cell's energy needs are met. nih.gov
In the liver and pancreatic beta-cells, a specific isozyme called glucokinase (or hexokinase IV) is responsible for glucose phosphorylation. wikipedia.orglibretexts.org Glucokinase has a lower affinity for glucose and is not inhibited by this compound. nih.govwikipedia.org This allows the liver to effectively take up and process large amounts of glucose after a carbohydrate-rich meal, playing a crucial role in blood glucose homeostasis. wikipedia.orgyoutube.com The formation of this compound is a critical regulatory point, committing glucose to metabolism within the cell. libretexts.org
Table 1: Comparison of Hexokinase and Glucokinase
| Feature | Hexokinase (I-III) | Glucokinase (IV) |
|---|---|---|
| Tissue Distribution | Most tissues | Liver and Pancreatic β-cells |
| Km for Glucose | Low (<0.5 mM) | High (~10 mM) |
| Vmax | Low | High |
| Inhibition by G6P | Yes | No |
| Primary Function | Glucose utilization in peripheral tissues | Glucose sensing and uptake in liver and pancreas |
Directional Flux of this compound in Glycolysis
Once formed, this compound is isomerized to fructose (B13574) 6-phosphate. This is a reversible reaction, but the subsequent step, the phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate, is the committed step of glycolysis. ufp.ptwikipedia.org This reaction is catalyzed by phosphofructokinase-1 (PFK-1), a key regulatory enzyme. wikipedia.org
The activity of PFK-1 is tightly controlled by the energy status of the cell. High levels of ATP, a sign of high energy charge, allosterically inhibit PFK-1. wikipedia.orgquora.comreddit.com Conversely, high levels of AMP and ADP, indicators of low energy charge, activate the enzyme. quora.comnih.govproteopedia.org This ensures that the rate of glycolysis is finely tuned to the cell's energetic demands. wikipedia.org Another potent activator of PFK-1 is fructose 2,6-bisphosphate, which acts to override the inhibitory effect of ATP. wikipedia.org This intricate regulation of PFK-1 dictates the directional flow of this compound through the glycolytic pathway.
Gluconeogenesis Pathway Linkage
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. This compound is a key intermediate in this pathway, representing the final step before the release of free glucose.
This compound as an Intermediate in Glucose Synthesis
In the final step of gluconeogenesis, this compound is hydrolyzed to glucose and inorganic phosphate (B84403). nih.gov This reaction is catalyzed by the enzyme glucose-6-phosphatase. wikipedia.org This enzyme is primarily found in the liver and kidneys, the main organs responsible for maintaining blood glucose levels during fasting. nih.govwikipedia.orgnih.gov The presence of glucose-6-phosphatase allows these organs to release glucose into the bloodstream, supplying it to tissues that rely on glucose for energy, such as the brain and red blood cells. nih.govwikipedia.org Muscle cells lack this enzyme and therefore cannot release free glucose from their glycogen (B147801) stores into the blood. wikipedia.orgwikipedia.org
Subcellular Compartmentalization of Gluconeogenic Enzymes Affecting this compound
The final steps of gluconeogenesis, including the action of glucose-6-phosphatase, are compartmentalized within the cell. Glucose-6-phosphatase is an integral membrane protein of the endoplasmic reticulum (ER). nih.govtandfonline.comnih.gov Its active site is located within the lumen of the ER. nih.govtandfonline.comnih.gov
This subcellular location necessitates a system of transport proteins to move this compound into the ER and to transport the products, glucose and phosphate, back into the cytoplasm. nih.govnih.gov The glucose-6-phosphate translocase (G6PT) facilitates the entry of this compound into the ER lumen. nih.gov This compartmentalization allows for the independent regulation of glycolysis and gluconeogenesis, preventing a futile cycle of glucose synthesis and breakdown from occurring simultaneously. nih.gov In some cancer cells, both glycolytic and gluconeogenic enzymes have been observed to localize in specific cellular compartments called glucosomes. nih.gov
Glycogen Metabolism
Glycogen is the primary storage form of glucose in animals, found mainly in the liver and skeletal muscle. This compound is a central player in both the synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen.
When blood glucose levels are high, this compound is converted to glucose-1-phosphate, which is then used to synthesize glycogen. wikipedia.org The key regulatory enzyme in this process is glycogen synthase. diabetesjournals.org this compound is a potent allosteric activator of glycogen synthase, promoting the storage of glucose as glycogen when glucose is abundant. wikipedia.orgdiabetesjournals.orgresearchgate.net
Conversely, during times of energy demand, glycogen is broken down to release glucose-1-phosphate, which is then converted to this compound. wikipedia.org This this compound can then enter the glycolytic pathway to generate ATP. The breakdown of glycogen is controlled by the enzyme glycogen phosphorylase. Interestingly, high concentrations of glucose-6-phosphate can lead to the inactivation of glycogen phosphorylase, providing another layer of control over glycogen metabolism. nih.govresearchgate.net This reciprocal regulation ensures that glycogen synthesis and breakdown are coordinated to meet the metabolic needs of the cell and the organism as a whole.
Pentose (B10789219) Phosphate Pathway (PPP) Entry
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. jackwestin.com It branches from glycolysis at the level of this compound. libretexts.orgfrontiersin.org Unlike glycolysis, the primary roles of the PPP are not to produce ATP, but rather to generate NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) and the precursors for nucleotide biosynthesis. libretexts.orgfrontiersin.org
This compound is the committed substrate for the oxidative phase of the Pentose Phosphate Pathway. wikipedia.org The entry into this pathway is controlled by the first and rate-limiting enzyme, Glucose-6-phosphate dehydrogenase (G6PD). libretexts.orgfrontiersin.org This enzyme catalyzes the irreversible oxidation of G6P to 6-phosphoglucono-δ-lactone. tuscany-diet.net This reaction is the committed step and is a major site of regulation for the entire pathway. libretexts.orgtuscany-diet.net In this process, one molecule of NADP+ is reduced to NADPH. tuscany-diet.netkhanacademy.org
The 6-phosphoglucono-δ-lactone is subsequently hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase. frontiersin.orgrose-hulman.edu In the final step of the oxidative phase, 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to produce the five-carbon sugar ribulose-5-phosphate, a second molecule of NADPH, and CO2. frontiersin.orgnih.govresearchgate.net Therefore, for each molecule of G6P that enters the oxidative PPP, two molecules of NADPH and one molecule of a pentose phosphate are generated. tuscany-diet.net
Table 2: Summary of the Oxidative Phase of the Pentose Phosphate Pathway
| Step | Substrate | Enzyme | Product(s) |
|---|---|---|---|
| 1 | This compound | Glucose-6-phosphate dehydrogenase (G6PD) | 6-phosphoglucono-δ-lactone, NADPH, H+ |
| 2 | 6-phosphoglucono-δ-lactone | 6-phosphogluconolactonase | 6-phosphogluconate |
The non-oxidative phase of the PPP consists of a series of reversible reactions that interconvert five-carbon sugar phosphates produced in the oxidative phase into intermediates of the glycolytic pathway. nih.govyoutube.com This phase provides a crucial link between the PPP and glycolysis, allowing the cell to adapt the output of the PPP to its specific metabolic needs. tuscany-diet.net
The ribulose-5-phosphate generated in the oxidative phase can be converted to either ribose-5-phosphate (B1218738) (a precursor for nucleotides) or xylulose-5-phosphate. frontiersin.org The enzymes transketolase and transaldolase then catalyze a series of carbon-shuffling reactions. These enzymes can convert two molecules of xylulose-5-phosphate and one molecule of ribose-5-phosphate into two molecules of fructose-6-phosphate (B1210287) and one molecule of glyceraldehyde-3-phosphate. researchgate.netyoutube.com
Both fructose-6-phosphate and glyceraldehyde-3-phosphate are intermediates of glycolysis. nih.gov Fructose-6-phosphate can be directly converted back to this compound by the enzyme phosphoglucose (B3042753) isomerase. wikipedia.org This reversibility means that if the cell's primary need is for NADPH rather than ribose-5-phosphate, the pentose phosphates can be recycled back into G6P to be run through the oxidative phase again, maximizing NADPH production. youtube.comnih.gov
Minor and Ancillary Pathways Interacting with this compound
Beyond its central roles in glycolysis, glycogen metabolism, and the PPP, this compound serves as a precursor for several other specialized metabolic pathways.
One such pathway is the Hexosamine Biosynthesis Pathway (HBP) . In this pathway, fructose-6-phosphate, which is in equilibrium with G6P, is converted into glucosamine-6-phosphate. This serves as the entry point for the synthesis of UDP-N-acetylglucosamine, a critical substrate for glycosylation of proteins and lipids.
G6P also plays an indirect but crucial role in De Novo Lipogenesis (fatty acid synthesis). nih.gov The complete oxidation of G6P through glycolysis and the subsequent pyruvate (B1213749) dehydrogenase complex yields acetyl-CoA, the fundamental building block for fatty acid synthesis. Furthermore, the PPP, which starts with G6P, is the primary source of the NADPH required as a reducing agent for the synthesis of fatty acids. jackwestin.comrose-hulman.edu
In the liver, G6P is a key intermediate in the Cori cycle . Lactate produced in muscles during anaerobic exercise is transported to the liver, converted to pyruvate, and then used to synthesize glucose via gluconeogenesis. The final step of hepatic gluconeogenesis is the conversion of G6P to free glucose. nih.gov
Enzymology and Kinetics of Enzymes Governing Beta D Glucose 6 Phosphate Metabolism
Kinases Responsible for beta-D-Glucose 6-phosphate Formation
The phosphorylation of glucose to form glucose 6-phosphate is the first irreversible step in glycolysis, effectively trapping glucose within the cell for further metabolism. wikipedia.orgumaryland.eduhmdb.ca This critical reaction is catalyzed by a family of enzymes known as hexokinases.
Hexokinases (I, II, III, IV/Glucokinase)
In mammals, four primary isozymes of hexokinase have been identified, designated as Hexokinase I, II, III, and IV (or Glucokinase). wikipedia.orgmdpi.com These isozymes share the same fundamental function but differ significantly in their tissue distribution, kinetic properties, and regulatory mechanisms, allowing for tissue-specific regulation of glucose metabolism. wikipedia.orgkhanacademy.org Hexokinases I, II, and III are approximately 100 kDa proteins, likely evolved from the duplication and fusion of an ancestral 50 kDa gene. wikipedia.orgproteopedia.org In contrast, Hexokinase IV (Glucokinase) is a smaller, 50 kDa monomeric protein. wikipedia.orgmdpi.com
The distribution of hexokinase isoforms is highly tissue-specific, reflecting the diverse metabolic roles of different organs. mdpi.com
Hexokinase I (HKI): This isoform is found in virtually all mammalian tissues and is often considered a "housekeeping enzyme". wikipedia.orgproteopedia.org It has a particularly high level of expression in the brain, which relies heavily on a constant supply of glucose for energy. mdpi.comebi.ac.uk HKI is primarily associated with the outer mitochondrial membrane, providing it direct access to newly synthesized ATP. mdpi.com
Hexokinase II (HKII): HKII is the principal isoform in insulin-sensitive tissues, such as skeletal muscle, heart, and adipose tissue. mdpi.comnih.gov Like HKI, it also localizes to the outer mitochondrial membrane. wikipedia.org Its expression is significantly increased in many types of cancer cells, a phenomenon linked to the Warburg effect. nih.gov In human skeletal muscle, HKI and HKII are the two expressed isoforms, with HKI accounting for about 70-75% of total activity and HKII for 25-30%. nih.govdiabetesjournals.org
Hexokinase III (HKIII): This is the least characterized of the isoforms. It is found in various tissues, including the lung, kidney, and liver, but generally at lower levels than HKI and HKII. mdpi.com A notable characteristic of HKIII is its strong substrate inhibition by glucose at physiological concentrations. wikipedia.orgproteopedia.org
Hexokinase IV (Glucokinase/GCK): Unlike the other isoforms, glucokinase has a much more restricted distribution. It is predominantly expressed in hepatocytes (liver cells) and the beta-cells of the pancreas. wikipedia.orgmdpi.comditki.com It is also found in the hypothalamus and small intestine. wikipedia.org This specific localization is crucial for its role as a glucose sensor in regulating blood glucose homeostasis. mdpi.comtaylorandfrancis.com
| Isoform | Primary Tissue Distribution | Subcellular Localization |
|---|---|---|
| Hexokinase I (HKI) | Ubiquitous, high levels in the brain and red blood cells. wikipedia.orgmdpi.comproteopedia.org | Associated with the outer mitochondrial membrane. mdpi.com |
| Hexokinase II (HKII) | Insulin-sensitive tissues: skeletal muscle, heart, adipose tissue. mdpi.comnih.gov | Associated with the outer mitochondrial membrane. wikipedia.org |
| Hexokinase III (HKIII) | Expressed at low levels in various tissues, including lung and kidney. mdpi.com | - |
| Hexokinase IV (Glucokinase/GCK) | Liver, pancreatic β-cells, hypothalamus, small intestine. wikipedia.orgmdpi.com | Cytoplasmic, with regulated translocation to the nucleus in hepatocytes. wikipedia.org |
The kinetic properties of the hexokinase isozymes are fundamental to their physiological roles. Hexokinases I, II, and III exhibit high affinity for glucose, with Michaelis-Menten kinetics. In contrast, glucokinase has a much lower affinity for glucose and displays cooperative binding. wikipedia.org
Hexokinases I, II, and III: These isoforms have a low Michaelis constant (Km) for glucose (generally below 1 mM), meaning they are saturated at normal physiological blood glucose concentrations (around 5 mM). wikipedia.orgyoutube.com This high affinity ensures that tissues like the brain and muscle can efficiently take up and phosphorylate glucose even when blood glucose levels are relatively low. youtube.com A key regulatory feature of HKI, II, and III is potent allosteric inhibition by their product, glucose-6-phosphate (G6P). wikipedia.orgproteopedia.org This feedback inhibition prevents the cell from phosphorylating more glucose than it can utilize, thus conserving ATP.
Hexokinase IV (Glucokinase): Glucokinase's kinetics are markedly different. It has a high S0.5 (the substrate concentration at half-maximal velocity, used for allosteric enzymes) for glucose, around 8 mM. wikipedia.org This means its activity is highly sensitive to changes in glucose concentration within the physiological range (4-10 mM). wikipedia.org Unlike the other hexokinases, glucokinase is not inhibited by physiological concentrations of G6P. wikipedia.orgwikipedia.org It also exhibits positive cooperativity with glucose, meaning the binding of one glucose molecule increases the enzyme's affinity for subsequent glucose molecules. nih.gov This sigmoidal kinetic profile allows glucokinase to function as a highly sensitive glucose sensor, rapidly increasing its phosphorylation rate in response to rising blood glucose levels after a meal. youtube.comwikipedia.org
| Isoform | Affinity for Glucose (Km or S0.5) | Kinetics | Inhibition by Glucose-6-Phosphate |
|---|---|---|---|
| Hexokinase I | Low (<0.1 mM) wikipedia.org | Michaelis-Menten | Strongly inhibited wikipedia.org |
| Hexokinase II | Low (~0.1-0.3 mM) wikipedia.org | Michaelis-Menten | Strongly inhibited wikipedia.org |
| Hexokinase III | Very Low (<0.1 mM) | Michaelis-Menten (Substrate inhibited by glucose) wikipedia.org | Strongly inhibited wikipedia.org |
| Hexokinase IV (Glucokinase) | High (~8 mM) wikipedia.org | Sigmoidal (Positive Cooperativity) wikipedia.orgnih.gov | Not inhibited at physiological concentrations. wikipedia.orgwikipedia.org |
Hexokinases are categorized as actin fold proteins, characterized by a common ATP-binding core. proteopedia.org The larger 100 kDa isoforms (I, II, III) consist of two distinct but homologous domains, an N-terminal regulatory domain and a C-terminal catalytic domain, connected by an alpha-helix. proteopedia.orgrcsb.org This structure suggests an evolutionary origin from a gene duplication event. wikipedia.org Glucokinase (50 kDa) resembles a single one of these domains. mdpi.com
The catalytic mechanism involves a significant conformational change upon substrate binding, a classic example of "induced fit". proteopedia.org In the absence of glucose, the enzyme is in an "open" conformation. The binding of glucose into a deep cleft between the enzyme's two lobes triggers a large conformational change, bringing the lobes together into a "closed" state. proteopedia.orgproteopedia.org This movement positions the ATP molecule, bound to the large lobe, in close proximity to the C6-hydroxyl group of glucose and excludes water from the active site, which prevents the non-productive hydrolysis of ATP. proteopedia.org
The active site contains several key residues responsible for catalysis. For instance, in human brain hexokinase, Asp657 acts as a general base, abstracting a proton from the 6-hydroxyl group of glucose to activate it for a nucleophilic attack on the terminal gamma-phosphate of ATP. ebi.ac.uk A magnesium ion (Mg2+) is required for the reaction, as it coordinates with ATP to form the reactive MgATP2- complex. proteopedia.org
Glucokinase Regulatory Protein (GKRP) Interactions and Regulation of Glucokinase Activity
In the liver, the activity of glucokinase is uniquely regulated by the Glucokinase Regulatory Protein (GKRP). wikipedia.orgnih.gov Under conditions of low glucose or high fructose-6-phosphate (B1210287) (F6P) concentrations (indicative of a fasting state), GKRP binds to glucokinase and sequesters the inactive complex within the hepatocyte nucleus. taylorandfrancis.comwikipedia.org GKRP acts as a competitive inhibitor with respect to glucose. nih.gov
When blood glucose levels rise after a meal, glucose enters the hepatocyte and causes the dissociation of the glucokinase-GKRP complex. The freed glucokinase then returns to the cytoplasm, where it can phosphorylate glucose. taylorandfrancis.comnih.gov This regulatory mechanism is further modulated by other sugar phosphates. Fructose-6-phosphate (F6P) stabilizes the inhibitory glucokinase-GKRP complex. wikipedia.orgnih.gov Conversely, fructose-1-phosphate (B91348) (F1P), which is formed from dietary fructose (B13574), antagonizes the effect of F6P and promotes the release of active glucokinase from GKRP. wikipedia.orgnih.gov This intricate system allows the liver to fine-tune glucose uptake in response to both glucose levels and the presence of other dietary sugars. pnas.org
Phosphatases Consuming this compound
The dephosphorylation of glucose-6-phosphate to yield free glucose is a crucial step in maintaining blood glucose homeostasis, particularly during periods of fasting. This reaction is catalyzed by glucose-6-phosphatase (G6Pase). wikipedia.orgnih.gov
This enzyme is primarily expressed in the liver and kidneys, the main organs responsible for releasing glucose into the bloodstream. wikipedia.orgnih.gov Muscle cells lack this enzyme, and therefore cannot release free glucose from their glycogen (B147801) stores into the circulation. wikipedia.org
Glucose-6-phosphatase is not a single, soluble enzyme but rather a multi-component system embedded in the membrane of the endoplasmic reticulum (ER). nih.govnih.gov According to the widely accepted substrate-transport model proposed by Arion and colleagues, the system consists of:
A glucose-6-phosphate translocase (T1): This protein transports G6P from the cytoplasm into the lumen of the ER. nih.gov
The glucose-6-phosphatase catalytic subunit: This enzyme, with its active site facing the ER lumen, hydrolyzes G6P to glucose and inorganic phosphate (B84403). wikipedia.orgnih.gov
Transporters for inorganic phosphate (T2) and glucose (T3): These proteins facilitate the exit of the reaction products from the ER lumen back into the cytoplasm, from where glucose can be exported out of the cell into the bloodstream. wikipedia.orgwikiwand.com
This compartmentalization separates the hydrolytic activity of G6Pase from the glycolytic pool of G6P in the cytoplasm, preventing a futile cycle of glucose phosphorylation and dephosphorylation. nih.gov In humans, three isozymes of the catalytic subunit have been identified: glucose-6-phosphatase-α (encoded by G6PC), IGRP (G6PC2), and glucose-6-phosphatase-β (G6PC3). wikipedia.org
Glucose 6-phosphatase Complex (G6Pase-α and Glucose 6-phosphate Transporter - G6PT)
The terminal step in both gluconeogenesis and glycogenolysis is catalyzed by the glucose-6-phosphatase (G6Pase) system, a multicomponent enzyme complex located in the endoplasmic reticulum. scbt.comnih.gov This system is crucial for maintaining glucose homeostasis, particularly in the liver and kidneys. nih.govnih.gov It comprises a catalytic subunit, G6Pase-α (also known as G6PC), and a specific transporter, the glucose 6-phosphate transporter (G6PT). nih.govnih.gov
The G6Pase complex is an integral membrane protein system of the endoplasmic reticulum (ER). wikipedia.orguniprot.org According to the widely accepted substrate-transport model, the catalytic subunit, G6Pase-α, has its active site oriented toward the lumen of the ER. nih.govnih.govresearchgate.net This necessitates the transport of its substrate, this compound (G6P), from the cytoplasm into the ER lumen.
The transmembrane topology of G6Pase-α has been investigated, with studies suggesting it possesses an odd number of transmembrane helices. nih.gov A nine-transmembrane helical model has been predicted, which places the N-terminus within the ER lumen and the C-terminus facing the cytoplasm. nih.gov The transporter component, G6PT, is also a multi-pass transmembrane protein. Protease protection and glycosylation scanning assays initially suggested a model with 10 transmembrane domains, though more recent homology modeling has proposed a structure with 12 helices. nih.gov
G6Pase-α catalyzes the hydrolysis of D-glucose 6-phosphate into D-glucose and orthophosphate. wikipedia.org The catalytic mechanism involves the formation of a phosphoryl-enzyme intermediate. nih.gov Key amino acid residues within the active site are crucial for this process. His-176 has been identified as the residue that covalently binds the phosphoryl group during catalysis, acting as the phosphoryl acceptor. nih.gov Other critical residues, Arg-83 and His-119, are also part of the active site; Arg-83 is involved in positioning the phosphate group, while His-119 acts as a proton donor and is essential for enzyme activity. uniprot.orgnih.gov
The primary function of G6PT (also known as SLC37A4) is to translocate G6P from the cytoplasm into the lumen of the ER, where it can be hydrolyzed by G6Pase-α. nih.gov G6PT functions as a phosphate-linked antiporter. nih.govnih.gov This means it facilitates the heterologous exchange of cytosolic G6P for luminal inorganic phosphate (Pi). nih.gov Research using reconstituted proteoliposomes has demonstrated that G6PT has a dual role, capable of transporting both G6P and Pi. nih.gov The transport activity is dependent on the phosphate gradient, with G6P uptake decreasing as the internal-to-external phosphate ratio falls. nih.gov This antiport mechanism is vital for providing the G6Pase-α enzyme with its substrate. nih.govnih.gov Deficiencies in G6PT function lead to glycogen storage disease type Ib (GSD-Ib), a disorder characterized by impaired glucose homeostasis. nih.govnih.gov
Mutases and Isomerases Interconverting this compound
The reversible interconversion of glucose 6-phosphate and glucose 1-phosphate is a pivotal reaction that connects central carbon metabolism with glycogen synthesis and degradation. oup.com This reaction is catalyzed by phosphoglucomutase.
Phosphoglucomutase (PGM) is an enzyme that facilitates the transfer of a phosphate group on an α-D-glucose monomer between the 1' and 6' positions. wikipedia.org In humans, α-phosphoglucomutase 1 (α-PGM) plays a key role in glucose homeostasis. nih.gov When glycogen is broken down (glycogenolysis), PGM converts the resulting glucose 1-phosphate into glucose 6-phosphate, which can then enter glycolysis or the pentose (B10789219) phosphate pathway. wikipedia.orgebi.ac.uk Conversely, during glycogen synthesis (glycogenesis) under high blood glucose conditions, PGM converts glucose 6-phosphate to glucose 1-phosphate, the precursor for UDP-glucose formation. wikipedia.org
The catalytic mechanism of phosphoglucomutase is a well-characterized, two-step process that proceeds through a bisphosphorylated intermediate. wikipedia.orgnih.gov The reaction is highly reversible. nih.gov
Phosphoryl Group Transfer to Substrate: The enzyme's active site contains a phosphorylated serine residue (Ser117 in human α-PGM). nih.govebi.ac.uk In the forward reaction (glycogenesis), the phosphoryl group from this serine is transferred to the C1 hydroxyl group of this compound. This forms a glucose 1,6-bisphosphate intermediate and leaves the enzyme in a dephosphorylated state. wikipedia.orgnih.gov
Reorientation and Phosphoryl Group Transfer to Enzyme: The glucose 1,6-bisphosphate intermediate undergoes a reorientation within the active site. nih.govebi.ac.ukresearchgate.net Following this "flip," the phosphoryl group from the C6 position of the intermediate is transferred back to the dephosphorylated serine residue in the enzyme's active site. nih.govresearchgate.net This step regenerates the active, phosphorylated enzyme and releases the final product, beta-D-Glucose 1-phosphate. researchgate.net
Phosphoglucomutase (PGM) Isoforms
Dehydrogenases Utilizing this compound
This compound serves as a critical substrate for various dehydrogenases, which are enzymes that catalyze oxidation-reduction reactions. A primary example within this class is Glucose 6-phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway.
Glucose 6-phosphate Dehydrogenase (G6PD)
Glucose 6-phosphate Dehydrogenase (G6PD or G6PDH), designated as EC 1.1.1.49, is a cytosolic enzyme that plays a crucial role in cellular metabolism across virtually all cell types. ebi.ac.ukmedlineplus.gov It catalyzes the first committed step in the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis. nih.govfrontiersin.org This initial reaction is the irreversible oxidation of this compound. The primary functions of the G6PD-catalyzed reaction are the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and pentose sugars, which are precursors for the synthesis of nucleotides like DNA and RNA. medlineplus.govresearchgate.net The NADPH generated is vital for protecting cells from oxidative damage and for supporting reductive biosynthesis. wikipedia.orgresearchgate.net
Catalytic Mechanism and NADPH Production
The reaction catalyzed by G6PD is the dehydrogenation of this compound (G6P) to 6-phospho-D-glucono-1,5-lactone, with the simultaneous reduction of NADP+ to NADPH. wikipedia.org This reaction is the primary and rate-limiting step of the pentose phosphate pathway. frontiersin.orgnih.gov
The catalytic mechanism involves a concerted acid-base catalysis. A key residue, His240, acts as a general base, abstracting a proton from the C1-hydroxyl group of the G6P substrate. ebi.ac.uknih.gov This proton abstraction facilitates the transfer of a hydride ion (H-) from the C1 carbon of G6P to the C4 position of the nicotinamide ring of the NADP+ coenzyme, producing NADPH. ebi.ac.uk The positive charge that develops on the His240 residue during the transition state is stabilized by a nearby Asp177 residue. nih.gov
The production of NADPH is a critical outcome of this reaction. NADPH provides the reducing power for various anabolic reactions, including the biosynthesis of fatty acids and isoprenoids. wikipedia.orgnih.gov More critically, it serves as a key component of the cellular antioxidant defense system. researchgate.net NADPH is required by the enzyme glutathione (B108866) reductase to maintain a high level of reduced glutathione. medscape.com This reduced glutathione is essential for detoxifying reactive oxygen species, thereby protecting cellular components like red blood cells from oxidative damage. medlineplus.govmedscape.com In erythrocytes, the pentose phosphate pathway is the exclusive source for generating NADPH. nih.govmedscape.com The ratio of NADPH to its oxidized form, NADP+, is typically high in the cytosol, which stimulates G6PD activity when NADPH is consumed and NADP+ levels rise. wikipedia.org
| Residue | Function in Catalysis | Source |
|---|---|---|
| His240 | Acts as a general base, abstracting a proton from the C1-hydroxyl of G6P. | ebi.ac.uknih.gov |
| Asp177 | Stabilizes the positive charge on His240 during the transition state. | ebi.ac.uknih.gov |
| His178 | Involved in binding the phosphate moiety of the G6P substrate. | nih.gov |
| Lys205 | Considered essential for the catalytic activity in human G6PD. | lsuhsc.edu |
Structural Biology and Coenzyme Binding of G6PD
G6PD functions as an oligomer, existing in an equilibrium between homodimers and homotetramers, both of which are active forms; the monomeric unit is inactive. nih.govwikipedia.org In humans, each monomer is a protein of approximately 59 kDa, composed of 514 amino acids. nih.govwikipedia.org The monomer's structure is organized into two distinct domains: a smaller coenzyme-binding domain and a larger β + α domain. lsuhsc.edu
The coenzyme-binding domain (residues 31–200) features a classic β-α-β dinucleotide-binding structure known as a Rossman fold, which is characteristic of many nucleotide-binding proteins. wikipedia.orglsuhsc.edu This domain contains a conserved nucleotide-binding fingerprint sequence, GxxGDLA (residues 38-44 in human G6PD). wikipedia.orglsuhsc.edu
A unique feature of human G6PD and that of other higher organisms is the presence of two distinct NADP+ binding sites on each monomer. wikipedia.orgresearchgate.net
Catalytic NADP+ Site: This is the active site where the reduction of NADP+ to NADPH occurs during the oxidation of G6P. It is located within the coenzyme-binding domain. wikipedia.org
Structural NADP+ Site: This second site binds an additional NADP+ molecule and is located approximately 25 Å away from the catalytic site, near the interface between the two monomers of a dimer. researchgate.netlsuhsc.edu This structural NADP+ is not directly involved in the catalytic hydride transfer but plays a crucial role in maintaining the long-term stability of the enzyme and is essential for the integrity of the dimer. wikipedia.orgnih.gov Many severe mutations causing G6PD deficiency are located near this structural site, highlighting its importance for protein stability. wikipedia.orglsuhsc.edu
The substrate, this compound, binds in a cleft located between the two domains. iucr.org The binding pocket is lined with several polar amino acids, and the interaction is stabilized by an extensive network of hydrogen bonds and electrostatic interactions involving residues such as lysines, arginine, and histidines. wikipedia.org Specific conserved sequences are critical for substrate binding, including a nine-residue peptide (RIDHYLGKE, residues 198–206) and a partially conserved sequence (EKPxG, residues 170–174). wikipedia.org The proline residue at position 172 within the EKPxG motif is particularly important, as its conformation is crucial for correctly positioning other residues to allow the close approach of the substrate and coenzyme for the reaction to proceed. wikipedia.orgresearchgate.net
| Feature | Description | Source |
|---|---|---|
| Quaternary Structure | Active as a dimer and tetramer of identical subunits. | nih.govwikipedia.org |
| Monomer Size | ~59 kDa; 514 amino acids. | nih.govwikipedia.org |
| Domains | Coenzyme-binding domain (Rossman fold) and a larger β + α domain. | lsuhsc.edu |
| Catalytic Coenzyme Site | Binds NADP+/NADPH for the redox reaction; contains GxxGDLA fingerprint. | wikipedia.orglsuhsc.edu |
| Structural Coenzyme Site | Binds a separate NADP+ molecule, crucial for enzyme stability and dimerization. | wikipedia.orglsuhsc.edumdpi.com |
| Substrate Binding Site | Pocket between the two domains; involves conserved sequences RIDHYLGKE and EKPxG. | wikipedia.orgiucr.org |
Regulation of Beta D Glucose 6 Phosphate Metabolism
Allosteric Regulation of Enzymes Affecting beta-D-Glucose 6-phosphate Levels
Allosteric regulation provides a rapid and sensitive means of adjusting the flux through metabolic pathways by modulating the activity of key enzymes in response to the binding of effector molecules at sites distinct from the active site. The enzymes directly responsible for the synthesis and initial catabolism of G6P are primary targets of such regulation.
Hexokinase , the enzyme that catalyzes the phosphorylation of glucose to G6P, is a critical regulatory point. It is allosterically inhibited by its own product, G6P. proteopedia.orgnih.gov This feedback inhibition is a crucial mechanism for controlling the influx of glucose into the glycolytic pathway. proteopedia.org When cellular levels of G6P are high, it binds to an allosteric site on hexokinase, inducing a conformational change that reduces the enzyme's affinity for its substrates, thereby slowing down the rate of G6P production. nih.gov This prevents an excessive accumulation of G6P when downstream pathways are saturated.
Glucose-6-phosphate dehydrogenase (G6PD) , the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), is also subject to allosteric regulation. Its activity is strongly inhibited by NADPH, the end product of the pathway. This product inhibition ensures that the rate of the PPP is tightly coupled to the cellular demand for NADPH, which is essential for reductive biosynthesis and antioxidant defense.
| Enzyme | Allosteric Activators | Allosteric Inhibitors | Regulatory Significance |
| Hexokinase | - | This compound | Controls glucose entry into glycolysis. proteopedia.orgnih.gov |
| Phosphofructokinase-1 | AMP, Fructose (B13574) 2,6-bisphosphate | ATP, Citrate | Regulates the committed step of glycolysis. byjus.comwikipedia.orgquora.comnih.gov |
| Glucose-6-phosphate Dehydrogenase | NADP+ | NADPH | Controls the flux through the pentose phosphate pathway. |
Transcriptional and Translational Control of Enzyme Expression
Long-term regulation of G6P metabolism is achieved through the transcriptional and translational control of the genes encoding key metabolic enzymes. This allows cells to adapt to prolonged changes in nutrient availability and hormonal signals.
Two key transcription factors, Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , play pivotal roles in the glucose- and insulin-mediated regulation of glycolytic and lipogenic gene expression. frontiersin.orgnih.gov
ChREBP is activated in response to high carbohydrate intake and stimulates the transcription of genes encoding several glycolytic enzymes, including L-type pyruvate (B1213749) kinase. frontiersin.orgnih.govnih.gov Its activation is promoted by glucose metabolites such as xylulose-5-phosphate. nih.gov
SREBP-1c is a major mediator of insulin's effects on hepatic gene expression. nih.govkarger.com Insulin (B600854) activates SREBP-1c, which in turn upregulates the transcription of genes involved in both glycolysis and de novo lipogenesis, including glucokinase (the hepatic isoform of hexokinase). nih.govdiabetesjournals.org There is an interplay between ChREBP and SREBP-1c to fully induce glycolytic and lipogenic gene expression in the liver. frontiersin.orgconsensus.app
Hypoxia-inducible factor-1 (HIF-1) is another transcription factor that can upregulate the expression of most glycolytic enzymes in response to low oxygen conditions, thereby increasing the reliance on glycolysis for ATP production. youtube.com
Post-Translational Modifications (e.g., phosphorylation) of Enzymes
Post-translational modifications (PTMs) of enzymes provide another layer of rapid and reversible regulation of their activity, localization, and stability. researchgate.net These modifications can integrate various signaling pathways to fine-tune metabolic flux.
Phosphorylation is a common PTM that regulates the activity of several enzymes involved in G6P metabolism. For example, the tyrosine kinase c-Src can phosphorylate and activate both hexokinase 1 (HK1) and hexokinase 2 (HK2), leading to increased catalytic activity and enhanced glycolysis. nih.gov Phosphorylation of PFK-1 can also modulate its activity, thereby influencing the rate of glycolysis. nih.gov
Acetylation is another important PTM that has been shown to affect the majority of enzymes involved in central carbon metabolism, including glycolysis. creative-proteomics.com The acetylation status of these enzymes can be influenced by the metabolic state of the cell and can alter their catalytic efficiency.
Other PTMs, such as O-GlcNAcylation , have also been implicated in the regulation of glycolytic enzymes. For instance, O-GlcNAcylation of PFK1 can inhibit its activity, diverting glucose flux towards the pentose phosphate pathway. nih.gov
| Enzyme | Modification | Effect on Activity |
| Hexokinase 1 & 2 | Phosphorylation by c-Src | Increased activity nih.gov |
| Phosphofructokinase-1 | O-GlcNAcylation | Decreased activity nih.gov |
| Phosphoglycerate mutase-1 | Phosphorylation | Activation |
Hormonal Regulation of this compound Flux (e.g., insulin, glucagon (B607659), epinephrine)
Hormones are key systemic regulators of glucose homeostasis, and they exert profound effects on the metabolism of G6P in various tissues, particularly the liver, muscle, and adipose tissue.
Insulin , secreted by the pancreas in response to high blood glucose, promotes the uptake and utilization of glucose. It stimulates the expression of glucokinase and other glycolytic enzymes through the activation of SREBP-1c. nih.govresearchgate.net This leads to an increased flux of G6P through glycolysis and its conversion to glycogen (B147801) for storage.
Glucagon , released during periods of low blood glucose, has effects that are generally opposite to those of insulin. In the liver, glucagon represses the synthesis of glycolytic enzymes and stimulates gluconeogenesis, thereby increasing the production and release of glucose into the bloodstream. wikipedia.org
Epinephrine , the "fight-or-flight" hormone, also raises blood glucose levels. nih.govclevelandclinic.org It stimulates glycogenolysis (the breakdown of glycogen to G6P and then to glucose) in the liver and muscle to provide a rapid source of energy. hsforum.comphysiology.orgphysiology.org Epinephrine can also transiently increase hepatic glucose output. nih.govphysiology.org
| Hormone | Primary Target Tissue(s) | Effect on G6P Flux |
| Insulin | Liver, Muscle, Adipose Tissue | Increased flux through glycolysis and glycogenesis. nih.govresearchgate.net |
| Glucagon | Liver | Decreased flux through glycolysis; increased gluconeogenesis. wikipedia.org |
| Epinephrine | Liver, Muscle | Increased glycogenolysis, leading to increased G6P availability. hsforum.comphysiology.orgphysiology.org |
Substrate Availability and Product Inhibition Effects on this compound Turnover
The rate of G6P turnover is inherently dependent on the availability of its substrate, glucose, and is also subject to feedback regulation by its products.
The intracellular concentration of glucose is a primary determinant of the rate of its phosphorylation to G6P by hexokinase. When glucose levels are high, the rate of G6P formation increases, provided the enzyme is not saturated or inhibited.
As previously mentioned, product inhibition is a key regulatory mechanism for hexokinase. The accumulation of G6P directly inhibits hexokinase activity, preventing the cell from being overwhelmed with phosphorylated sugars when downstream pathways are operating at capacity. proteopedia.orgquora.com This feedback loop ensures that glucose is only phosphorylated when it is needed for energy production or biosynthesis. There is evidence suggesting that G6P can inhibit hexokinase I from both the active and an allosteric site. researchgate.net
Similarly, the activity of G6PD is inhibited by its product, NADPH. This ensures that the pentose phosphate pathway is active only when there is a demand for NADPH for reductive biosynthesis or to counteract oxidative stress.
Spatial Compartmentalization and Metabolic Channeling of this compound
The subcellular localization of enzymes and metabolites can play a significant role in regulating metabolic pathways, a concept known as spatial compartmentalization . dntb.gov.uabiorxiv.org This organization can facilitate the efficient transfer of intermediates between sequential enzymes in a pathway, a process referred to as metabolic channeling .
A significant portion of cellular hexokinase, particularly hexokinase I, is associated with the outer mitochondrial membrane, where it is thought to have preferential access to mitochondrially generated ATP. researchgate.netresearchgate.netnih.gov This localization may facilitate the coupling of glycolysis to oxidative phosphorylation. researchgate.net The binding of hexokinase to mitochondria can also influence its kinetic properties and sensitivity to feedback inhibition by G6P. plos.org
The translocation of hexokinase between the mitochondria and the cytosol can dynamically regulate the fate of G6P. plos.org When bound to mitochondria, hexokinase is proposed to channel G6P towards glycolysis for catabolic use. plos.org In the cytosol, G6P may be directed towards anabolic pathways such as glycogen synthesis. plos.org This dynamic localization provides a mechanism for switching between catabolic and anabolic glucose metabolism based on the cell's energy status. nih.gov
Evidence also suggests that other glycolytic enzymes may be compartmentalized, potentially forming multi-enzyme complexes that enhance the efficiency of the pathway and prevent the diffusion of intermediates into competing metabolic routes. mdpi.com
Advanced Methodologies for Studying Beta D Glucose 6 Phosphate Metabolism
Enzymatic Assays for Quantification of beta-D-Glucose 6-phosphate in Biological Samples
Enzymatic assays offer a specific, rapid, and convenient approach for G6P quantification. These methods leverage the high specificity of enzymes to single out G6P from a complex mixture of cellular metabolites.
A cornerstone of G6P quantification is the use of coupled enzyme assays involving glucose-6-phosphate dehydrogenase (G6PDH). This enzyme specifically catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH.
Principle of the Assay:
Reaction 1: this compound + NADP+ ---(G6PDH)--> 6-phosphoglucono-δ-lactone + NADPH + H+
The concentration of G6P in a sample is directly proportional to the amount of NADPH produced. The NADPH can then be detected and quantified by two primary methods:
Spectrophotometry: This method measures the increase in absorbance of light at 340 nm, which is characteristic of NADPH but not NADP+. It is considered a reference standard for quantifying G6PDH activity and, by extension, G6P concentration. The change in absorbance over time provides a kinetic measure of enzyme activity, which is proportional to the G6P concentration.
Fluorometry: For enhanced sensitivity, fluorometric detection is employed. NADPH is a naturally fluorescent molecule, and its production can be monitored by measuring the fluorescence emission at approximately 460-470 nm following excitation at around 340-355 nm. This method is inherently more sensitive than spectrophotometry but can be subject to interference from other autofluorescent biological molecules.
To further amplify the signal and increase sensitivity, the NADPH generated can be coupled to a second enzymatic reaction that produces a highly colored or fluorescent product. For instance, the NADPH can be used by a diaphorase enzyme to reduce a probe like resazurin (B115843) (non-fluorescent) to resorufin (B1680543) (highly fluorescent) or a tetrazolium salt such as WST-1 to a colored formazan (B1609692) product. This cycling reaction significantly enhances the detection limit, making it possible to measure G6P in small clinical samples. The limit of detection for a fluorometric assay using a diaphorase-resazurin amplifying system can be as low as 10 pmol, a significant improvement over direct NADPH fluorescence measurement.
| Parameter | Spectrophotometry (Direct NADPH) | Fluorometry (Direct NADPH) | Coupled Fluorometry (Amplified) |
|---|---|---|---|
| Principle | Measures NADPH absorbance | Measures NADPH fluorescence | NADPH reduces a probe via a second enzyme to produce a highly fluorescent product |
| Wavelength (nm) | ~340 | Ex: ~340, Em: ~460 | Varies by probe (e.g., Resorufin Ex: ~570, Em: ~585) |
| Relative Sensitivity | Standard | Higher | Highest |
| Common Applications | Standard laboratory quantification | Low concentration samples | Small sample volumes, high-throughput screening |
| Potential Issues | Lower sensitivity | Autofluorescence from biological molecules | More complex assay setup, potential enzyme inhibition by sample components |
Chromatographic Techniques for Separation and Identification
Chromatographic methods are powerful tools for separating G6P from other structurally similar sugar phosphates and complex biological matrices, allowing for its precise identification and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become a benchmark for the sensitive and specific analysis of metabolites like G6P. Due to the high polarity of sugar phosphates, specialized HPLC techniques are required for effective separation.
Chromatographic Separation: Reversed-phase (RP) columns, the workhorse of HPLC, typically provide poor retention for highly hydrophilic compounds like G6P. To overcome this, several strategies are employed:
Ion-Pairing Reversed-Phase (IP-RP) HPLC: An ion-pairing agent, such as tributylamine (B1682462) (TBA), is added to the mobile phase. This agent forms a neutral complex with the negatively charged phosphate group of G6P, increasing its hydrophobicity and enabling its retention on a C18 column.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, such as those with amide or amine functional groups, are specifically designed to retain polar compounds. This technique is well-suited for the separation of sugar phosphates from less polar matrix components.
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, allowing for the simultaneous separation of compounds with diverse polarities.
Mass Spectrometric Detection: Following chromatographic separation, the eluent is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode, which is ideal for detecting anionic species like G6P. Tandem mass spectrometry (MS/MS) is then used for highly specific quantification. This is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of G6P, m/z 259) is selected and fragmented, and a resulting characteristic product ion (e.g., the phosphate fragment H2PO4-, m/z 97) is monitored. This precursor-to-product ion transition is highly specific to G6P, minimizing interferences and ensuring accurate quantification even at very low concentrations.
Ion chromatography (IC) is a technique specifically designed for the separation of ionic species. It is particularly effective for analyzing a panel of phosphate esters, including G6P.
Principle of Separation: The stationary phase in IC consists of a resin with fixed positive charges (anion-exchange chromatography). When a sample is introduced, negatively charged molecules like G6P bind to the stationary phase. A mobile phase containing a high concentration of another anion (the eluent, often a gradient of hydroxide (B78521) or carbonate) is then passed through the column. The eluent ions compete with the analyte ions for binding sites on the resin, causing the analytes to be displaced and move down the column. The strength of the interaction between the analyte and the resin determines its retention time; more highly charged species are retained longer.
Detection: While IC can be coupled to MS, a more common detector is the suppressed conductivity detector. Before the eluent reaches the detector, it passes through a suppressor device that chemically removes the eluent ions, thereby reducing the background conductivity. This allows for the highly sensitive detection of the analyte ions as they exit the column. IC is a robust method for separating various phosphate-containing compounds based on their charge, making it valuable for comprehensive metabolic profiling.
| Technique | Stationary Phase Principle | Mobile Phase Example | Detection Method | Key Advantage |
|---|---|---|---|---|
| IP-RP-HPLC-MS | Hydrophobic (e.g., C18) with ion-pairing agent | Acetonitrile/water with tributylamine and acetic acid | Tandem Mass Spectrometry (MS/MS) | High specificity and sensitivity |
| HILIC-MS | Hydrophilic (e.g., amide) | High organic solvent (e.g., acetonitrile) with aqueous buffer | Mass Spectrometry (MS) | Good retention for polar analytes |
| Ion Chromatography | Anion-exchange resin | Aqueous hydroxide or carbonate gradient | Suppressed Conductivity or MS | Excellent separation of phosphate esters |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux Analysis
While chromatography and enzymatic assays provide a snapshot of metabolite concentrations, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when combined with stable isotope labeling, offers a dynamic view of metabolic fluxes—the rates of reactions within metabolic pathways.
Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to trace the flow of atoms through a metabolic network. The core principle involves introducing a substrate enriched with a stable (non-radioactive) isotope, such as Carbon-13 ([13C]), into a biological system.
Isotope Labeling: Cells or organisms are cultured with a specifically labeled substrate, most commonly [13C]-glucose. The glucose can be labeled at a specific carbon position (e.g., [1-13C]-glucose) or uniformly labeled at all positions ([U-13C]-glucose). As the cells metabolize this labeled glucose, the 13C atoms are incorporated into downstream metabolites, including G6P.
13C-NMR Detection: After a period of incubation, metabolites are extracted, and the sample is analyzed using 13C-NMR spectroscopy. NMR can distinguish between 12C and 13C atoms. The 13C-NMR spectrum provides detailed information about which carbon atoms within the G6P molecule have become labeled with 13C. Furthermore, the presence of adjacent 13C atoms gives rise to characteristic splitting patterns (J-coupling), which reveals the connectivity of labeled carbons.
Flux Interpretation: The distribution of these 13C "isotopomers" (molecules that differ only in their isotopic composition) is a direct consequence of the metabolic pathways that were active. For example:
If G6P is formed directly from [1-13C]-glucose via hexokinase, only the C1 position of G6P will be labeled.
If the labeled G6P enters the pentose (B10789219) phosphate pathway, the C1 carbon can be removed as 13CO2, and subsequent rearrangements can lead to different labeling patterns in recycled intermediates.
By analyzing the relative abundance of different G6P isotopomers, researchers can mathematically model and calculate the relative rates (fluxes) through glycolysis versus the pentose phosphate pathway. This provides invaluable insight into how cells partition this critical metabolite to meet their energetic and biosynthetic needs under various physiological or pathological conditions.
| Labeled Substrate | Primary Metabolic Fate | Resulting G6P Labeling Pattern (Simplified) | Information Gained |
|---|---|---|---|
| [1-13C]-Glucose | Direct phosphorylation by Hexokinase | Label exclusively at Carbon 1 | Direct measure of glucose uptake and phosphorylation |
| [U-13C]-Glucose | Metabolism through all pathways | All six carbons are labeled | Traces the complete carbon backbone through subsequent pathways |
| Recycled intermediates from Pentose Phosphate Pathway | Re-entry into glycolysis | Scrambled labeling patterns (e.g., label at C2, C3) | Quantifies the flux through the pentose phosphate pathway relative to glycolysis |
Radiometric Assays Using Labeled Glucose Precursors (e.g., [14C]-Glucose)
Radiometric assays are a cornerstone for tracing the metabolic fate of glucose and its derivatives, including this compound. These highly sensitive methods utilize glucose molecules labeled with a radioactive isotope, most commonly Carbon-14 ([14C]-glucose) or Tritium ([3H]-glucose), to follow their path through various metabolic pathways.
The fundamental principle involves introducing the radiolabeled glucose precursor to a biological system, such as cell cultures or tissue homogenates. As the cells metabolize the labeled glucose, the radioactive isotope is incorporated into downstream metabolites, including G6P. By separating these metabolites and measuring their radioactivity, researchers can quantify the rate of G6P formation and its flux into glycolysis, the pentose phosphate pathway (PPP), or glycogen (B147801) synthesis.
A common approach involves using ion-exchange chromatography to separate the negatively charged G6P from the neutral, unphosphorylated glucose precursor. The radioactivity in the G6P fraction is then quantified using a scintillation counter. This allows for the determination of the activity of enzymes like hexokinase, which catalyzes the conversion of glucose to G6P. For instance, a study might measure the conversion of [1-13C] glucose to [1-13C] G6P to assess the hepatic glucose-G6P substrate cycle. nih.gov Similarly, radiolabeled substrates like [2-3H]mannose 6-phosphate have been used in anion-exchange radioassays to measure the activity of glucose-6-phosphatase, the enzyme that dephosphorylates G6P. nih.gov
These techniques provide quantitative data on the flux through specific metabolic nodes, offering critical information on how metabolic pathways are regulated under different physiological or pathological conditions.
In vivo and Ex vivo Approaches for Monitoring this compound Dynamics
Moving beyond static measurements in cell lysates, in vivo and ex vivo techniques offer the ability to monitor the dynamics of G6P in the context of intact biological systems. These methods preserve the complex cellular microenvironment and intercellular interactions, providing a more physiologically relevant picture of metabolic processes.
Isolated organ perfusion is a powerful ex vivo technique that maintains the viability and physiological function of an entire organ outside of the body for a period of time. vcu.eduvcu.edu This is achieved by cannulating the organ's major blood vessels and circulating a warm, oxygenated, and nutrient-rich solution (perfusate), which can be blood-based or a synthetic medium. nih.govnih.gov This methodology allows for the controlled study of an organ's metabolism in isolation from systemic influences. vcu.edu
The liver, being central to glucose homeostasis, is frequently studied using this model. nih.govesmo.org In a typical experiment, a labeled substrate like [13C]-glucose can be introduced into the perfusate. nih.gov Biopsies of the organ can be taken at different time points, or the perfusate can be sampled to measure the uptake of the precursor and the release of metabolic byproducts. Advanced imaging techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can be applied to the perfused organ to non-invasively monitor the real-time conversion of labeled glucose into G6P and other intermediates. nih.gov This approach has been used to assess the hepatic glucose-G6P substrate cycle in situ. nih.gov
| Parameter | Description | Typical Measurement |
| Perfusate | The solution circulated through the organ. Can be blood-based or a synthetic physiological salt solution. | Composition (e.g., glucose, insulin (B600854) levels), flow rate, temperature, oxygenation. |
| Substrate | Labeled or unlabeled metabolic precursors added to the perfusate. | [13C]-glucose, fatty acids. |
| Output | Metabolites released by the organ into the perfusate. | Lactate, glucose. |
| Tissue Analysis | Biopsies or whole-organ analysis post-perfusion. | Concentration of G6P, enzyme activities, gene expression. |
Two-dimensional (2D) and three-dimensional (3D) cell culture systems are indispensable tools for investigating cellular metabolism at a mechanistic level. sigmaaldrich.com These in vitro models allow for precise control over the cellular environment and are amenable to high-throughput screening and genetic manipulation. cytion.com
Cell lines such as Human Embryonic Kidney 293 (HEK293) cells are widely used due to their ease of culture and high transfection efficiency, making them suitable for genetic studies. cytion.commdpi.com Researchers can manipulate the concentration of glucose and other nutrients in the culture medium to study how cells adapt their metabolic pathways. sigmaaldrich.com For example, studies have used HEK293 cells to investigate how intracellular potassium levels affect glycolysis and to monitor metabolic flux. nih.govnih.gov
To study G6P dynamics, cells can be cultured with labeled glucose (e.g., [13C]-glucose). After a set period, the cells are harvested, and metabolites are extracted for analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) or NMR. acs.org This allows for the quantification of labeled G6P and provides insights into the relative activities of pathways like glycolysis and the PPP. Fluorescent biosensors are also employed to visualize metabolite dynamics in real-time within single living cells. nih.govresearchgate.net
| Cell Line | Common Application in G6P Research | Key Findings/Observations |
| HEK293 | Studying glycolytic flux and the effects of genetic manipulation on metabolism. mdpi.comnih.gov | Used to show that inhibiting mitochondrial function increases glycolytic flux and that intracellular ion concentrations can regulate glycolysis. nih.govnih.gov |
| Fibroblasts | Investigating inborn errors of metabolism, such as PGM1-CDG, using 13C-labeled tracers. acs.org | Revealed insights into hexose-phosphate metabolism and the effects of galactose supplementation. acs.org |
| Huh7 | Modeling glycogen storage diseases by using CRISPR/Cas9 to introduce specific mutations. nih.gov | Demonstrated that mutations in the G6P translocase cause mislocalization and impaired organelle function. nih.gov |
Genetic Manipulation and Gene Editing Techniques in Model Organisms to Perturb this compound Metabolism
The advent of precise genetic manipulation tools, particularly CRISPR/Cas9, has revolutionized the study of metabolism. nih.gov These techniques allow researchers to specifically alter the genes encoding key enzymes in G6P metabolism, providing direct evidence of their roles in controlling metabolic flux.
By creating knockout (gene deletion), knock-in (gene insertion or replacement), or knockdown (reduced gene expression) models, scientists can perturb the metabolic network at specific points and observe the consequences. researchgate.net For example, knocking out the gene for glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, allows for the study of cellular responses to oxidative stress and the redirection of G6P into glycolysis. nih.govnih.gov
Model organisms are crucial for these studies. Yeast (Saccharomyces cerevisiae) is a powerful system due to its rapid growth and well-characterized genetics. imrpress.comurncst.com Deleting the ZWF1 gene (the yeast equivalent of G6PD) results in distinct growth phenotypes and increased sensitivity to oxidative stress, making it a useful model to study the function of G6PD homologs from other species, including humans. nih.govmdpi.com In more complex organisms like mice, CRISPR/Cas9 has been used to create models of human metabolic diseases, such as glycogen storage disease type Ia, which is caused by a deficiency in glucose-6-phosphatase. nih.gov These animal models are invaluable for understanding disease pathophysiology and for testing potential therapeutic strategies. researchgate.netnbscience.com
| Technique | Model Organism/System | Target Gene Example | Purpose of Perturbation |
| Gene Deletion (Knockout) | Yeast (Saccharomyces cerevisiae) | ZWF1 (G6PD) | To study the role of the pentose phosphate pathway in growth and stress response. nih.gov |
| CRISPR/Cas9 Knockout | Mouse Cell Line (Tib73) | G6PD | To create a null background for studying the function of G6PD protein variants. nih.gov |
| CRISPR/Cas9 Knock-in | Human Cell Line (Huh7) | SLC37A4 (G6P translocase) | To model a human congenital disorder of glycosylation and study protein localization. nih.gov |
| CRISPR/Cas9 Correction | Mouse Model | G6PC (Glucose-6-phosphatase) | To correct the mutation causing glycogen storage disease type Ia and restore enzyme activity. nih.gov |
Biological and Physiological Roles of Beta D Glucose 6 Phosphate in Research Models
Contribution to Cellular Glucose Homeostasis and Energy Production
As the first committed intermediate in glucose metabolism, beta-D-glucose 6-phosphate is central to maintaining cellular glucose homeostasis. nih.govresearchgate.net Its concentration is a key determinant of the flux through major catabolic and anabolic pathways. nih.gov In states of high energy demand, G6P is primarily channeled into glycolysis. wikipedia.orghmdb.ca Through a series of enzymatic reactions, G6P is converted to pyruvate (B1213749), a process that yields a net gain of ATP and NADH. nih.gov Pyruvate can then enter the tricarboxylic acid (TCA) cycle for complete oxidation, generating a substantial amount of ATP through oxidative phosphorylation. biologists.com This glycolytic breakdown of G6P is a fundamental mechanism for energy production in a wide range of organisms. biologists.com
Conversely, when blood glucose levels are high, G6P can be diverted into glycogen (B147801) synthesis for storage, particularly in liver and muscle cells of animals. wikipedia.org This process is initiated by the conversion of G6P to glucose-1-phosphate, which is then activated to UDP-glucose and incorporated into glycogen polymers. wikipedia.org In plants, G6P is a precursor for starch synthesis, a crucial energy reserve. biologists.com The balance between G6P utilization for immediate energy versus storage is tightly regulated to ensure a stable supply of glucose for cellular functions. researchgate.net
Role in Maintaining Cellular Redox Balance via the Pentose (B10789219) Phosphate (B84403) Pathway
This compound plays an indispensable role in maintaining cellular redox balance through the pentose phosphate pathway (PPP). ekb.egnih.gov The first and rate-limiting step of the PPP is the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which generates NADPH. nih.govnih.gov NADPH is a critical reducing agent, essential for protecting cells against oxidative damage by regenerating reduced glutathione (B108866), a major cellular antioxidant. ekb.egwikipedia.org
The PPP is the primary source of NADPH for many biosynthetic reactions and for antioxidant defense systems. nih.govnih.gov Inadequate G6PDH activity and the subsequent decrease in NADPH production can lead to increased oxidative stress, as observed in G6PDH-deficient research models. nih.gov Studies in various organisms have demonstrated that the flux of G6P through the PPP is dynamically regulated in response to oxidative stress, highlighting its importance in cellular defense mechanisms. nih.gov For instance, in response to oxidant exposure, cells can rapidly redirect G6P from glycolysis to the PPP to boost NADPH production. nih.gov
Influence on Anabolic Processes (e.g., Lipid Synthesis, Nucleotide Biosynthesis)
Beyond its catabolic and redox-regulating roles, this compound is a key precursor for various anabolic processes. The pentose phosphate pathway, initiated by G6P, produces not only NADPH but also ribose-5-phosphate (B1218738). hmdb.caekb.eg Ribose-5-phosphate is the precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA), which are fundamental for cell growth, proliferation, and genetic information transfer. ekb.egnih.gov
Furthermore, the NADPH generated from G6P metabolism in the PPP is essential for reductive biosynthesis, most notably the synthesis of fatty acids and cholesterol. nih.gov The lipogenic pathway requires a significant amount of NADPH to reduce acetyl-CoA units into growing fatty acid chains. nih.gov Research in adipocyte cell models has shown that increased G6PDH activity, and thus increased G6P flux through the PPP, is associated with enhanced lipid synthesis. nih.gov In plants, G6P serves as a precursor for the synthesis of a wide array of molecules, including amino acids, fatty acids, and secondary metabolites. biologists.com
Involvement in Cellular Signaling Pathways and Metabolic Stress Responses
This compound is not merely a passive metabolite but also acts as a signaling molecule that influences various cellular pathways and responses to metabolic stress. For example, in some bacteria like Staphylococcus aureus, intracellular levels of G6P can act as a signal to induce the expression of virulence factors, suggesting a role in host-pathogen interactions. nih.govnih.gov
In response to metabolic stress, such as nutrient deprivation or oxidative challenge, the partitioning of G6P between glycolysis and the PPP is critical for cell survival. nih.gov Under conditions of oxidative stress, the upregulation of the PPP at the expense of glycolysis is a key adaptive response to increase NADPH production. nih.gov Conversely, under high glucose conditions, an accumulation of G6P can lead to metabolic dysregulation. Studies in animal models have shown that elevated G6P levels can contribute to insulin (B600854) resistance by altering cellular signaling pathways. nih.gov The regulation of G6P metabolizing enzymes is therefore crucial in managing cellular stress and maintaining metabolic homeostasis.
Evolutionary Conservation of this compound Metabolism Across Diverse Organisms
The central metabolic pathways involving this compound, namely glycolysis and the pentose phosphate pathway, are remarkably conserved across all domains of life, from bacteria and archaea to eukaryotes. nih.govresearchgate.net This high degree of conservation underscores the fundamental importance of G6P metabolism for cellular life. The enzymes that catalyze the key steps in these pathways, such as hexokinase, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase, show significant sequence and structural homology across diverse species. wikipedia.orgnih.gov
Phylogenetic analyses of enzymes like glucose-6-phosphate isomerase reveal a complex evolutionary history, with evidence of gene duplication and horizontal gene transfer events that have shaped the metabolic capabilities of different organisms. nih.govoup.com For instance, land plants possess a plastid-specific isoform of this enzyme that is of cyanobacterial origin, highlighting the endosymbiotic events that contributed to the evolution of plant metabolism. nih.govoup.com The universal presence and conserved nature of G6P-centric metabolism point to its ancient origins and its indispensable role in the bioenergetics and biosynthesis of all living organisms.
Specific Roles of this compound in Microorganisms, Plants, and Animal Models (excluding human clinical studies)
In microorganisms , this compound is a central hub for carbon metabolism. nih.gov Its metabolism is adapted to the specific environmental niches and nutritional strategies of different microbes. For instance, in Mycobacterium, intracellular levels of G6P are significantly higher compared to other bacteria like E. coli, and it serves as a substrate for a unique F420-dependent glucose-6-phosphate dehydrogenase, which is implicated in antioxidant defense. nih.gov In some bacteria, the uptake and metabolism of G6P can signal the presence of a favorable environment and regulate the expression of genes related to virulence and nutrient acquisition. nih.gov
In plants , G6P produced from photosynthesis is a critical precursor for a vast array of biosynthetic pathways. biologists.com It is the starting point for the synthesis of starch, the primary long-term energy storage molecule, and for the production of cellulose (B213188) and other cell wall polymers. biologists.com G6P also fuels the oxidative pentose phosphate pathway to provide NADPH for various reductive biosyntheses, including nitrogen assimilation and fatty acid synthesis. nih.gov Furthermore, G6P is involved in the synthesis of signaling molecules like trehalose-6-phosphate, which regulates plant growth and development in response to sugar availability. biologists.com
In animal models , the metabolism of G6P is crucial for a wide range of physiological processes. Mouse models with genetic deficiencies in G6PDH have been instrumental in understanding the in vivo role of the PPP in protecting against oxidative stress. nih.govmdpi.com These models have demonstrated that G6PDH deficiency can lead to increased susceptibility to oxidative damage in various tissues. nih.gov Studies in animal models of obesity and diabetes have shown that dysregulation of G6P metabolism in adipose tissue and skeletal muscle is linked to insulin resistance and altered lipid metabolism. nih.govnih.gov Furthermore, research using animal models has been critical in elucidating the role of G6P in embryogenesis, where maintaining redox homeostasis is essential for normal development. nih.govmdpi.com
Computational and Systems Biology Approaches to Beta D Glucose 6 Phosphate
Metabolic Modeling and Flux Balance Analysis (FBA) Incorporating beta-D-Glucose 6-phosphate
Metabolic modeling aims to create mathematical representations of metabolic networks to simulate and predict cellular behavior. A prominent technique in this field is Flux Balance Analysis (FBA), a computational method used to predict metabolic flux distributions in a biological system at a steady state. wikipedia.orgresearchgate.net FBA relies on the stoichiometry of metabolic reactions and a set of constraints, such as nutrient uptake rates, to define a solution space of possible flux distributions. researchgate.net An objective function, typically the maximization of biomass production, is then used to find an optimal flux distribution within this space. wikipedia.org
This compound is a critical component in FBA models of central carbon metabolism. As the entry point of glucose into many metabolic pathways, the fluxes surrounding G6P are of significant interest. FBA can be used to predict how changes in environmental conditions or genetic perturbations affect the distribution of metabolic flux through pathways originating from G6P. For instance, FBA can simulate the shift in flux from glycolysis to the pentose (B10789219) phosphate (B84403) pathway in response to increased demand for NADPH. umaryland.edu
Table 1: Key Reactions Involving this compound in FBA Models
| Reaction ID | Reaction Name | Equation | Pathway |
| HEX1 | Hexokinase | D-Glucose + ATP → this compound + ADP + H+ | Glycolysis |
| PGI | Glucose-6-phosphate isomerase | This compound ↔ D-Fructose 6-phosphate | Glycolysis, Gluconeogenesis |
| G6PDH2r | Glucose-6-phosphate dehydrogenase | This compound + NADP+ → D-Glucono-1,5-lactone 6-phosphate + NADPH + H+ | Pentose Phosphate Pathway |
| PGM | Phosphoglucomutase | This compound ↔ D-Glucose 1-phosphate | Glycogen (B147801) Metabolism |
This table is generated based on common representations in metabolic models and does not represent a specific study.
Integration of this compound into Genome-Scale Metabolic Models
Genome-Scale Metabolic Models (GEMs) are comprehensive representations of the entire metabolic network of an organism, reconstructed from its genomic and biochemical information. nih.gov These models contain all known metabolic reactions in an organism and the genes that encode the enzymes catalyzing them. nih.gov this compound is a highly connected node in these models, linking various pathways and serving as a precursor for numerous biosynthetic processes.
The integration of G6P into GEMs allows for a holistic understanding of its metabolic roles. By simulating these models, researchers can investigate the systemic effects of altering the activity of enzymes that produce or consume G6P. For example, in silico gene deletion studies using GEMs can predict the essentiality of enzymes involved in G6P metabolism for cellular growth under different conditions. nih.gov Furthermore, GEMs can be used to explore the metabolic capabilities of an organism in utilizing different carbon sources that are funneled through G6P.
Enzyme Kinetic Modeling and Simulation of this compound Interconversions
While FBA provides insights into steady-state flux distributions, it does not capture the dynamic behavior of metabolic networks, which is governed by the kinetics of enzymatic reactions. Enzyme kinetic modeling focuses on developing mathematical descriptions of the rates of enzyme-catalyzed reactions. nih.gov These models incorporate parameters such as Michaelis-Menten constants (Km) and catalytic rates (kcat) to simulate the concentration changes of metabolites over time. researchgate.net
The interconversions of this compound are catalyzed by several key enzymes, including hexokinase, glucose-6-phosphate isomerase, and glucose-6-phosphate dehydrogenase. Kinetic models of these enzymes have been developed to study the regulation of flux through glycolysis and the pentose phosphate pathway. optience.comnrel.gov These models can simulate how factors like substrate concentrations, product inhibition, and allosteric regulation influence the rate of G6P conversion. For instance, simulations can demonstrate how high levels of ATP inhibit phosphofructokinase, leading to an accumulation of fructose-6-phosphate (B1210287) and, consequently, this compound. researchgate.net
Table 2: Example of Kinetic Parameters for Enzymes Metabolizing this compound
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg protein) |
| Hexokinase | Saccharomyces cerevisiae | D-Glucose | 0.1 | 150 |
| Glucose-6-phosphate isomerase | Escherichia coli | This compound | 0.4 | 800 |
| Glucose-6-phosphate dehydrogenase | Human | This compound | 0.05 | 10 |
Note: These are representative values and can vary depending on the specific experimental conditions and isozyme.
Omics Data Integration (Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding of this compound Pathways
A comprehensive understanding of the regulation of this compound metabolism requires the integration of multiple layers of biological data. researchgate.net "Omics" technologies provide high-throughput measurements of different molecular components of a cell:
Transcriptomics measures the expression levels of all genes (mRNAs). nih.gov
Proteomics quantifies the abundance of proteins.
Metabolomics measures the concentrations of small molecules (metabolites), including G6P. mdpi.com
By integrating these omics datasets, researchers can build more accurate and predictive models of G6P pathways. tum.de For example, transcriptomic data can reveal changes in the expression of genes encoding enzymes in glycolysis and the pentose phosphate pathway in response to environmental stimuli. nih.govoup.com Proteomic data can then confirm whether these changes in gene expression translate to changes in protein levels. Finally, metabolomic data provides a direct readout of the resulting changes in the concentrations of G6P and other related metabolites. mdpi.com
This multi-omics approach allows for the identification of regulatory mechanisms at different levels. For instance, an increase in the transcript and protein levels of glucose-6-phosphate dehydrogenase, coupled with a decrease in the concentration of G6P and an increase in the products of the pentose phosphate pathway, would provide strong evidence for the upregulation of this pathway. mdpi.com
Table 3: Overview of Omics Data Integration for G6P Pathway Analysis
| Omics Type | Information Provided | Application to G6P Pathways |
| Transcriptomics | Gene expression levels | Identify changes in the transcription of genes encoding enzymes like hexokinase, G6PDH, etc. researchgate.net |
| Proteomics | Protein abundance | Quantify the levels of enzymes involved in G6P metabolism. |
| Metabolomics | Metabolite concentrations | Measure the levels of G6P, its precursors, and its products to assess metabolic flux. nih.gov |
Emerging Research Areas and Future Directions for Beta D Glucose 6 Phosphate Studies
Discovery of Novel Enzymes, Transporters, or Regulatory Proteins Affecting beta-D-Glucose 6-phosphate Metabolism
The intricate network of G6P metabolism is continually being expanded with the discovery of new molecular players that regulate its synthesis, transport, and fate. Research is actively identifying and characterizing novel enzymes, transporters, and regulatory proteins that fine-tune G6P levels in response to cellular needs.
Enzymes and Regulatory Proteins: Recent research has continued to unravel the complexities of known enzymes like glucose-6-phosphatase (G6Pase) and glucose-6-phosphate dehydrogenase (G6PD). G6Pase, crucial for blood glucose homeostasis, is now understood as a multi-component system with its catalytic site located in the lumen of the endoplasmic reticulum. nih.govwikipedia.org The discovery of potent, specific inhibitors for both G6Pase and its translocase has provided powerful tools to probe this system. nih.gov Furthermore, studies on G6PD, the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, have benefited from machine learning approaches to discover novel small-molecule activators, which could have therapeutic potential for G6PD deficiency. nih.govmdpi.com
Beyond the enzymes that directly metabolize G6P, researchers are uncovering novel regulatory proteins. In the bacterium Pseudomonas aeruginosa, the protein SagS has been identified as a sensor for extracellular G6P. nih.gov This discovery reveals an unexpected role for G6P as an extracellular signal that can modulate bacterial behavior, such as biofilm formation, by influencing intracellular cyclic di-GMP levels. nih.gov
Transporters: The transport of G6P across organellar membranes is critical for its diverse metabolic roles. In humans, the glucose-6-phosphate exchanger SLC37A4 (also known as G6PT) is a key component of the G6Pase complex, responsible for transporting G6P from the cytosol into the endoplasmic reticulum lumen. nih.govwikipedia.org Mutations in the gene encoding this transporter are linked to glycogen (B147801) storage disease type Ib. nih.gov
In plants, a family of glucose-6-phosphate/phosphate translocators (GPTs) mediates the import of G6P into plastids for processes like starch synthesis. frontiersin.orguni-koeln.de Studies in Arabidopsis thaliana have characterized two such transporters, GPT1 and GPT2. The knockout of GPT1 has been shown to be lethal for gametophytes, highlighting its essential role in providing reducing power in the form of NADPH within these non-photosynthetic plastids. uni-koeln.de GPT2 expression, on the other hand, is induced by increased sugar levels, suggesting a role in managing carbon exchange across the chloroplast envelope under conditions of high photosynthetic activity. frontiersin.orguni-koeln.de
| Transporter / Protein | Organism / System | Location | Function | Associated Findings |
| SLC37A4 (G6PT) | Humans | Endoplasmic Reticulum Membrane | Transports G6P from cytosol into ER lumen for hydrolysis by G6Pase. nih.govwikipedia.org | Mutations cause glycogen storage disease type Ib. nih.gov |
| GPT1 | Arabidopsis thaliana | Plastid Membrane | Imports G6P into non-photosynthetic plastids. uni-koeln.de | Essential for gametophyte development; knockout is lethal. uni-koeln.de |
| GPT2 | Arabidopsis thaliana | Chloroplast Membrane | Imports G6P into chloroplasts, expression induced by high sugar levels. frontiersin.orguni-koeln.de | Plays a role in carbon exchange across the chloroplast envelope. frontiersin.org |
| SagS | P. aeruginosa | Bacterial Membrane | Acts as an extracellular sensor for G6P. nih.gov | Modulates c-di-GMP levels, attachment, and biofilm formation. nih.gov |
Advanced In Vivo Metabolic Imaging and Spatiotemporal Resolution of this compound Dynamics
A significant challenge in metabolic research is to visualize and quantify the dynamics of metabolites like G6P within living systems. Traditional methods often lack the ability to provide both spatial and temporal information. biorxiv.org However, advanced imaging techniques are emerging that promise to overcome these limitations, enabling researchers to observe G6P metabolism with unprecedented detail.
One such innovative method is glucose chemical exchange saturation transfer (glucoCEST), a non-invasive technique based on magnetic resonance imaging (MRI). nih.govnih.gov GlucoCEST allows for the detection of unlabeled glucose uptake and its subsequent conversion into downstream metabolites in vivo. nih.govnih.gov Studies have shown that G6P produces a CEST effect approximately equal to that of glucose, making it possible to detect the initial stages of glycolysis within tumors. nih.gov This technique holds potential for characterizing disease and assessing therapeutic response in a clinical setting. nih.gov
Other approaches utilize fluorescent glucose analogs, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diaxol-4-yl)amino]-2-deoxyglucose (2-NBDG), which is taken up by cells and phosphorylated by hexokinase, trapping it inside. biorxiv.org While flow cytometry can quantify 2-NBDG uptake in cell populations, it loses spatial information. biorxiv.org To address this, researchers are applying this method to live ex vivo tissue slices, which allows for imaging with cellular resolution while maintaining the tissue's structural organization. biorxiv.org This enables the study of how specific cell types within a tissue respond to stimuli by altering their glucose uptake. biorxiv.org
The ultimate goal is to achieve high spatiotemporal resolution to observe metabolic dynamics in 4D (three spatial dimensions plus time). nih.govnih.gov Advances in microscopy, such as light-sheet fluorescence microscopy (LSFM), are pushing the boundaries of what is possible, enabling real-time observation of physiological activities within entire living specimens. nih.gov While currently focused on larger structures or organelles, the adaptation of such technologies for metabolic imaging could revolutionize our understanding of G6P dynamics at the subcellular level.
| Imaging Technique | Principle | Resolution | Key Findings for G6P |
| glucoCEST (MRI) | Chemical exchange of protons between hydroxyl groups on glucose/G6P and water. nih.govnih.gov | Millimeter scale (in vivo) | Can non-invasively detect uptake of unlabeled glucose and its conversion, as G6P gives a similar signal to glucose. nih.gov |
| Fluorescent Analogs (e.g., 2-NBDG) | Uptake and phosphorylation-trapping of a fluorescent glucose derivative. biorxiv.org | Cellular (ex vivo tissue) | Allows for quantitative image analysis of glucose uptake in specific tissue zones, like T-cell zones in lymph nodes. biorxiv.org |
| Raman Spectroscopy | Uses labeled glucose analogues to distinguish uptake from incorporation based on unique Raman peaks. rsc.org | Sub-cellular | Enables simultaneous in-vivo imaging of glucose uptake and its incorporation into other molecules with high spatial resolution. rsc.org |
Interdisciplinary Approaches Combining Biochemistry with Biophysics, Genetics, and Synthetic Biology
The complexity of G6P metabolism necessitates research that transcends traditional disciplinary boundaries. The integration of biochemistry with biophysics, genetics, and synthetic biology is yielding profound new insights into the function and regulation of G6P-related pathways.
Biophysics and Genetics: The combination of genetics and biophysical techniques like molecular dynamics (MD) simulations is proving powerful for understanding the structure-function relationships of enzymes. For instance, studies on clinical variants of G6PD have used this approach to elucidate how single amino acid changes can impair protein function. mdpi.com By analyzing mutations located near the NADP+ binding site, researchers demonstrated that these changes reduce the enzyme's affinity for both G6P and NADP+ and alter its thermal stability. mdpi.com MD simulations revealed that these point mutations propagate subtle conformational changes from the mutation site to the distant G6P binding cavity, explaining the impact on catalytic performance. mdpi.com
Genetic engineering has also been instrumental. The cloning of genes for G6Pase and its translocase confirmed their roles in glycogen storage diseases. nih.gov In plant biology, the creation of knockout mutants for G6P transporters has been essential for defining their physiological roles. uni-koeln.de
Synthetic Biology: Synthetic biology, which focuses on the design and construction of new biological parts and systems, offers a powerful approach to both understand and engineer G6P metabolism. researchgate.netfrontiersin.org By building synthetic metabolic pathways, researchers can test fundamental principles of metabolic network design and evolution. researchgate.net This approach can reveal new insights into enzyme promiscuity and "underground metabolism". researchgate.net
A practical application of this interdisciplinary approach is seen in the development of improved enzymes for biofuel production. β-glucosidases, which are critical for breaking down cellulose (B213188), are often inhibited by their product, glucose. nih.gov Researchers discovered that G6P can act as a positive allosteric modulator for the β-glucosidase A from Bacillus polymyxa, not only overcoming glucose inhibition but also improving the enzyme's efficiency and thermoresistance. nih.gov Using in silico docking combined with site-directed mutagenesis, the specific allosteric binding site for G6P was identified, providing a molecular blueprint for engineering more robust enzymes. nih.gov
Unexplored Roles of this compound in Specific Cellular Organelles or Processes
While G6P is well-known for its roles in the cytosol, emerging research is uncovering its specific and often unexpected functions within various cellular organelles and even in the extracellular space.
Endoplasmic Reticulum (ER): The ER is a key site for G6P metabolism, particularly in liver and kidney cells. nih.gov The G6Pase system, which is integral to the ER membrane, hydrolyzes G6P to glucose, the final step of both gluconeogenesis and glycogenolysis. nih.govwikipedia.orgdiabetesjournals.orgnih.gov This process requires the transport of G6P from the cytosol into the ER lumen, a step mediated by the G6P translocase. wikipedia.orgdiabetesjournals.orgnih.gov This compartmentalization ensures that glucose production is tightly controlled and separated from glycolysis in the cytosol. Research continues to explore the precise mechanism and regulation of this multi-protein complex within the ER membrane. wikipedia.org
Plastids and Chloroplasts: In plant cells, G6P plays a vital role in heterotrophic plastids (like amyloplasts in roots and seeds). It is imported from the cytosol via GPT transporters to serve as a carbon skeleton for starch biosynthesis and to fuel the oxidative pentose phosphate pathway (OPPP). uni-koeln.de The OPPP is crucial in these non-photosynthetic organelles for generating NADPH, which is required for numerous anabolic reactions. uni-koeln.de In photosynthetic chloroplasts, G6P transport is typically low under normal conditions, but its import via the GPT2 transporter can be induced, suggesting a role in balancing carbon metabolism when cytosolic sugar levels are high. frontiersin.org
Extracellular Signaling: Perhaps one of the most surprising emerging roles for G6P is as an extracellular signaling molecule. A 2021 study demonstrated that in the opportunistic pathogen Pseudomonas aeruginosa, extracellular G6P is sensed by the transmembrane protein SagS. nih.gov This sensing event triggers a signaling cascade that alters intracellular levels of the second messenger c-di-GMP, leading to increased surface attachment and biofilm formation. nih.gov This finding challenges the conventional view of G6P as a strictly intracellular metabolite and opens up a new field of inquiry into its potential roles in intercellular communication and host-pathogen interactions. nih.gov
Methodological Innovations for Quantitative Analysis of this compound and its Derivatives
Accurate quantification of G6P and its related metabolites is essential for understanding metabolic fluxes and diagnosing metabolic disorders. While traditional methods exist, there is a continuous drive to develop more sensitive, specific, and high-throughput analytical techniques.
Spectrophotometry and High-Throughput Assays: Ultraviolet (UV) spectrophotometry remains the reference standard for quantifying the activity of G6P-metabolizing enzymes like G6PD. plos.orgnih.gov These assays typically measure the rate of NADP+ reduction to NADPH, which can be monitored by the increase in absorbance at 340 nm. nih.gov However, these methods can be labor-intensive. To address this, automated, high-throughput quantitative methods have been developed that allow for direct analysis from blood collection tubes on modular serum work areas, significantly reducing analysis time and cost. nih.gov Despite these advances, variability between different commercial assay kits and laboratories remains a challenge, prompting efforts to standardize measurements and establish universal thresholds for diagnosing conditions like G6P deficiency. plos.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as a powerful tool for the detailed analysis of metabolites. Recent advancements in LC-MS methods allow for the selective and separate quantification of various hexose-phosphates, which are often difficult to distinguish due to their structural similarity. acs.org An optimized method using ion-pair reversed-phase LC-MS enables the chromatographic separation of G6P, fructose (B13574) 6-phosphate, galactose 1-phosphate, and mannose 6-phosphate. acs.org Crucially, this technique can also resolve the α- and β-anomers of hexose-6-phosphates, providing an even deeper level of metabolic detail that is critical for studying disorders of glycosylation. acs.org
Novel Biosensors: The future of G6P analysis may lie in the development of novel biosensors. Researchers are exploring innovative platforms, such as a ratiometric fluorescent detection system for G6PD activity based on dually emitting carbon dots and silver nanoparticles. researchgate.net Such technologies could lead to highly sensitive and specific point-of-care diagnostics and research tools that move beyond traditional enzymatic assays.
| Method | Principle | Advantages | Limitations / Challenges |
| UV Spectrophotometry | Measures the change in absorbance at 340 nm as NADP+ is reduced to NADPH by a G6P-dependent enzyme. nih.gov | Well-established reference method. plos.orgnih.gov | Can be labor-intensive; variability between assays and labs. plos.org |
| Automated Assays | Adaptation of spectrophotometric methods for high-throughput clinical chemistry analyzers. nih.gov | High-throughput, reduced time and cost. nih.gov | Requires specialized equipment; standardization still an issue. |
| LC-MS | Chromatographic separation followed by mass spectrometric detection and quantification. acs.org | High specificity; can resolve isomers and anomers. acs.org | Complex sample preparation; requires expensive instrumentation. |
| Fluorescent Biosensors | Use of fluorescent nanoparticles (e.g., carbon dots) that change emission properties in response to enzyme activity. researchgate.net | Potentially very high sensitivity and specificity. | Still in development; requires validation against standard methods. |
Q & A
Q. What are the primary metabolic pathways involving β-D-glucose 6-phosphate (G6P), and how do experimental designs account for its dynamic interconversion?
β-D-Glucose 6-phosphate serves as a critical node in glycolysis, gluconeogenesis, the pentose phosphate pathway (PPP), and glycogen metabolism . To study its flux, researchers often use isotopic labeling (e.g., ¹³C-glucose) combined with mass spectrometry to track carbon redistribution. Enzyme activity assays (e.g., glucose-6-phosphate dehydrogenase, G6PD) are coupled with NADPH/NADP+ spectrophotometric quantification to dissect PPP contributions . Experimental designs must control for pH and temperature, as isomerization between α- and β-anomers (via glucose-6-phosphate isomerase, GPI) can skew results .
Q. How can β-D-glucose 6-phosphate be quantified in cellular extracts, and what methodological pitfalls should be avoided?
Reverse-phase HPLC with mixed-mode columns (e.g., Newcrom B) and evaporative light scattering detection (ELSD) is widely used. A mobile phase of 50% acetonitrile and 0.5% formic acid achieves baseline separation of G6P from fructose 6-phosphate (F6P) . Avoid freeze-thaw cycles, as G6P is prone to hydrolysis; instead, use immediate acid extraction (e.g., 0.3 M perchloric acid) to stabilize phosphorylated intermediates .
Q. What enzymes directly interact with G6P, and how are their activities assayed in vitro?
Key enzymes include:
- Glucokinase (Glk) : Phosphorylates glucose using ATP (MW: 34.6 kDa; gene locus: PA3193 in Pseudomonas aeruginosa) .
- G6PD (Zwf) : Catalyzes G6P oxidation to 6-phosphoglucono-δ-lactone, measured via NADPH production at 340 nm .
- Phosphoglucomutase (Pgm) : Interconverts G6P and glucose 1-phosphate (G1P), assayed using ³²P-labeled substrates .
Enzyme kinetics require substrate saturation curves (0.1–10 mM G6P) and inhibition studies (e.g., by magnesium ions) to confirm specificity .
Advanced Research Questions
Q. How can conflicting data on G6P’s role in glycolysis versus the PPP be resolved in metabolic flux studies?
Flux Balance Analysis (FBA) integrates isotopomer distributions with genome-scale metabolic models to quantify pathway contributions. For example, in cassava cultivars, ¹³C metabolic flux analysis revealed that high starch producers allocate 65% of G6P to glycolysis, while low producers shunt 40% to the PPP . Concurrent measurement of NADPH/NADP+ ratios and ATP/ADP levels helps validate these allocations .
Q. What explains the variability in G6P phosphorylation kinetics across bacterial models (e.g., Clostridium vs. Lactococcus)?
Species-specific differences arise from enzyme isoforms and substrate stereospecificity. Clostridium thermocellum uses ATP-dependent glucokinase for β-D-glucose phosphorylation, while Lactococcus lactis employs a phosphotransferase system (PTS) that directly generates G6P . Comparative studies require standardized reaction conventions (e.g., KEGG R01786 for β-anomer specificity) to avoid misannotation .
Q. How do structural studies inform the conformational dynamics of enzymes processing G6P (e.g., phosphoglucomutase)?
X-ray crystallography and NMR reveal that β-phosphoglucomutase (β-PGM) undergoes a hinge-bending motion to reposition the intermediate β-D-glucose 1,6-bisphosphate. Mutagenesis of catalytic residues (e.g., Ser/His in Lactococcus β-PGM) disrupts this motion, reducing turnover rates by >90% . Molecular dynamics simulations further show that Mg²⁺ stabilizes the transition state during isomerization .
Q. What methodologies are used to investigate G6P’s role in immune cell activation (e.g., macrophages)?
Metabolomic profiling via LC-MS/MS identifies G6P depletion (≤50% reduction) and lactate accumulation in LPS-stimulated macrophages, indicating glycolytic reprogramming . Seahorse assays quantify extracellular acidification rates (ECAR) to link G6P utilization to aerobic glycolysis. Pharmacological inhibition of G6PD (e.g., 6-AN) validates PPP dependency in inflammatory responses .
Methodological Considerations
Q. How to address discrepancies in enzyme activity measurements (e.g., G6PD assays showing variable NADPH yields)?
Standardize assay conditions:
Q. What statistical approaches are recommended for analyzing G6P-related metabolic data?
- Principal Component Analysis (PCA) to distinguish metabolic phenotypes (e.g., high vs. low PPP flux).
- Michaelis-Menten nonlinear regression for enzyme kinetics, with bootstrapping to estimate Km and Vmax confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
